molecular formula C31H22N2O2 B10886366 2-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-1H-indene-1,3(2H)-dione

2-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-1H-indene-1,3(2H)-dione

Cat. No.: B10886366
M. Wt: 454.5 g/mol
InChI Key: ITRWZDRALKHUCM-UHFFFAOYSA-N
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Description

2-{[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methylene}-1H-indene-1,3(2H)-dione is a complex organic compound that features a pyrazole ring, an indene core, and multiple aromatic systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methylene}-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,5-diphenyl-4,5-dihydro-1H-pyrazole with an appropriate aldehyde to form the intermediate, which is then reacted with indene-1,3-dione under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles might be employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methylene}-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures, pressures, and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives .

Scientific Research Applications

2-{[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methylene}-1H-indene-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methylene}-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methylene}-1H-indene-1,3(2H)-dione is unique due to its combination of a pyrazole ring, an indene core, and multiple aromatic systems.

Properties

Molecular Formula

C31H22N2O2

Molecular Weight

454.5 g/mol

IUPAC Name

2-[[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]methylidene]indene-1,3-dione

InChI

InChI=1S/C31H22N2O2/c34-30-25-13-7-8-14-26(25)31(35)27(30)19-21-15-17-24(18-16-21)33-29(23-11-5-2-6-12-23)20-28(32-33)22-9-3-1-4-10-22/h1-19,29H,20H2

InChI Key

ITRWZDRALKHUCM-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)C=C4C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6

Origin of Product

United States

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